molecular formula C25H27ClN2O6S B12728578 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((2-hydroxy-1-methyl-2-phenylethyl)amino)-, (S-(R*,R*))-, monomethanesulfonate (salt) CAS No. 126517-33-7

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((2-hydroxy-1-methyl-2-phenylethyl)amino)-, (S-(R*,R*))-, monomethanesulfonate (salt)

Cat. No.: B12728578
CAS No.: 126517-33-7
M. Wt: 519.0 g/mol
InChI Key: FEMBGOSSCPWULR-LMOVPXPDSA-N
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Description

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((2-hydroxy-1-methyl-2-phenylethyl)amino)-, (S-(R*,R*))-, monomethanesulfonate (salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a hydroxy-methyl-phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the benzoyl group: This step involves the acylation of an aromatic ring using benzoyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the hydroxy-methyl-phenylethylamine moiety: This step may involve the reduction of a corresponding nitro compound followed by alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would yield a benzyl group.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures.

    Benzoyl compounds: Compounds containing a benzoyl group.

    Chlorophenyl compounds: Compounds with a chlorophenyl group.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

126517-33-7

Molecular Formula

C25H27ClN2O6S

Molecular Weight

519.0 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-hydroxy-2-[[(2S)-1-phenylpropan-2-yl]amino]acetamide;methanesulfonic acid

InChI

InChI=1S/C24H23ClN2O3.CH4O3S/c1-17(14-18-8-4-2-5-9-18)26-16-23(28)27(30)22-13-12-20(25)15-21(22)24(29)19-10-6-3-7-11-19;1-5(2,3)4/h2-13,15,17,26,30H,14,16H2,1H3;1H3,(H,2,3,4)/t17-;/m0./s1

InChI Key

FEMBGOSSCPWULR-LMOVPXPDSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NCC(=O)N(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)O.CS(=O)(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(=O)N(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)O.CS(=O)(=O)O

Origin of Product

United States

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